MCPA-2-ethylhexyl

Description

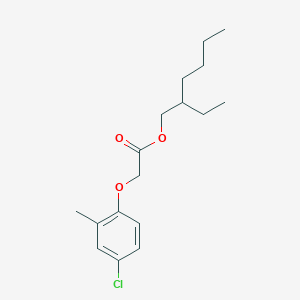

Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexyl 2-(4-chloro-2-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClO3/c1-4-6-7-14(5-2)11-21-17(19)12-20-16-9-8-15(18)10-13(16)3/h8-10,14H,4-7,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGRPSMONFWWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)COC1=C(C=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034698 | |

| Record name | 2-Ethylhexyl (4-chloro-2-methylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29450-45-1 | |

| Record name | MCPA 2-ethylhexyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29450-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MCPA-2-ethylhexyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029450451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylhexyl (4-chloro-2-methylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MCPA-etexyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D207K8VI5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of MCPA-2-ethylhexyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of MCPA-2-ethylhexyl, a widely used herbicide. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental safety assessment. This document summarizes key quantitative data in structured tables, outlines general experimental protocols for determining these properties, and provides a visualization of its environmental degradation pathway.

Core Chemical and Physical Properties

This compound, systematically named 2-ethylhexyl 2-(4-chloro-2-methylphenoxy)acetate, is the 2-ethylhexyl ester of MCPA (2-methyl-4-chlorophenoxyacetic acid).[1][2] As an ester, it is a more oil-soluble and less volatile formulation of the active herbicide MCPA.[3] The following tables summarize its fundamental chemical and physical characteristics.

Table 1: General Chemical Information

| Identifier | Value | Source |

| IUPAC Name | 2-ethylhexyl 2-(4-chloro-2-methylphenoxy)acetate | [1] |

| CAS Number | 29450-45-1 | [1][2] |

| Molecular Formula | C₁₇H₂₅ClO₃ | [1][4][5] |

| Molecular Weight | 312.83 g/mol | [1][2][4][5] |

| Canonical SMILES | CCCCC(CC)COC(=O)COC1=C(C=C(C=C1)Cl)C | [1] |

| InChI Key | IDGRPSMONFWWEK-UHFFFAOYSA-N | [1][2] |

Table 2: Physical Properties

| Property | Value | Source |

| Melting Point | < -20 °C | [6] |

| Boiling Point | > 214.5 °C | [6] |

| Water Solubility | 0.125 mg/L (at 20 °C, pH 7) | [7] |

| Vapor Pressure | 3.9 mPa (at 20 °C) | [7] |

| LogP (Octanol-Water Partition Coefficient) | 5.92 | [2] |

| Flash Point | 257 °C | [7] |

| Density | 1.063 g/cm³ | [8] |

Toxicological Summary

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also recognized as a skin sensitizer.[9] The acute toxicity values are summarized below.

Table 3: Acute Toxicity Data

| Route | Species | Value (LD50/LC50) | Source |

| Oral | Rat | 1793 mg/kg (LD50) | [10] |

| Dermal | Rabbit | >2,000 mg/kg (LD50) | [10] |

| Inhalation | Rat | > 4.5 mg/m³ (4 h, LC50) | [10] |

Environmental Fate and Degradation

This compound is known to break down rapidly in the environment to its herbicidally active form, MCPA acid.[9] The ester hydrolysis is a key initial step in its degradation. MCPA acid is moderately persistent in the environment and has a high potential for mobility in soil.[9] The primary degradation of MCPA acid in soil is through microbial processes, leading to the formation of metabolites such as 4-chloro-o-cresol and 3-methyl-5-chlorocatechol.[9]

Caption: Environmental degradation pathway of this compound.

Experimental Protocols

Detailed experimental protocols for determining the specific chemical properties of this compound are not publicly available. However, standardized methods, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), are typically employed for the regulatory testing of pesticides.[11] Below are general descriptions of the methodologies that would be used to determine the key physical and chemical properties.

1. Melting Point/Melting Range (OECD Guideline 102)

This method involves heating a small, purified sample of the substance in a capillary tube and observing the temperature at which it melts. For substances that are liquid at room temperature, a freezing point determination is made by cooling the substance until it solidifies and recording the temperature.

2. Boiling Point (OECD Guideline 103)

The boiling point is determined by heating the liquid substance and measuring the temperature at which its vapor pressure equals the atmospheric pressure. This can be done using various methods, including distillation or dynamic vapor pressure measurement. For substances that decompose before boiling, the decomposition temperature is reported.[10]

3. Water Solubility (OECD Guideline 105)

The column elution method or the flask method is typically used to determine water solubility. In the flask method, a saturated solution of the substance in water is prepared by shaking an excess amount of the substance with water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).

4. Vapor Pressure (OECD Guideline 104)

Vapor pressure can be determined using several methods, including the dynamic method, the static method, or the effusion method. For compounds with low vapor pressure like this compound, a gas saturation method is often employed. In this method, a stream of inert gas is passed through or over the substance at a known flow rate, and the amount of substance transported by the gas is measured.

5. Octanol-Water Partition Coefficient (LogP) (OECD Guideline 117)

The octanol-water partition coefficient is a measure of a substance's lipophilicity. It is typically determined using the shake-flask method, where the substance is partitioned between n-octanol and water. After equilibration, the concentration of the substance in both phases is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to that in the aqueous phase. HPLC can also be used to estimate LogP by correlating the retention time of the substance on a reverse-phase column with the known LogP values of standard compounds.

6. Acute Toxicity Testing (OECD Guidelines 401, 402, 403)

Acute oral, dermal, and inhalation toxicity studies are conducted on laboratory animals (typically rats or rabbits) to determine the short-term adverse effects of a single high dose of the substance. For oral and dermal studies, the LD50 (lethal dose, 50%) is determined, which is the dose that is lethal to 50% of the test animals. For inhalation studies, the LC50 (lethal concentration, 50%) is determined. These studies are performed under strict ethical guidelines and regulatory oversight.

7. Pesticide Residue Analysis (QuEChERS Method)

For the analysis of pesticide residues in food and environmental samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used.[12] This involves an extraction and cleanup process followed by analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the pesticide residues.[13]

References

- 1. This compound | C17H25ClO3 | CID 93128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. sourcetotap.eu [sourcetotap.eu]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. accustandard.com [accustandard.com]

- 7. MCPA-etexyl [sitem.herts.ac.uk]

- 8. 29450-45-1 CAS MSDS (2-ethylhexyl (4-chloro-2-methylphenoxy)acetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 10. adama.com [adama.com]

- 11. epa.gov [epa.gov]

- 12. youtube.com [youtube.com]

- 13. mt.com [mt.com]

A Technical Guide to the-2-ethylhexyl as a Synthetic Auxin

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

Abstract

Synthetic auxins are a cornerstone of modern agriculture and plant science research. This technical guide provides an in-depth examination of the mechanism of action for MCPA-2-ethylhexyl, a widely used phenoxy-carboxylate synthetic auxin. We will explore its molecular interaction with the core auxin signaling pathway, present quantitative data on its activity, detail experimental protocols for its study, and provide visual representations of the key processes. This document is intended for an audience with a strong background in molecular biology, plant science, and biochemistry.

Introduction to this compound and Synthetic Auxins

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a potent synthetic auxin herbicide. The 2-ethylhexyl ester form, this compound, enhances its uptake into plants. Like the natural auxin, indole-3-acetic acid (IAA), this compound disrupts normal plant growth processes by overwhelming the plant's hormonal regulatory systems.[1] Synthetic auxins like MCPA are valuable tools for both weed control and for dissecting the auxin signaling pathway.[2]

The action of auxins, both natural and synthetic, is mediated through a well-defined nuclear signaling pathway.[3][4] This pathway involves a small number of core components that, through combinatorial interactions, can produce a wide array of transcriptional and physiological responses.[4]

Core Mechanism of Action: Mimicking Natural Auxin

The primary mechanism of action for this compound is to mimic the endogenous plant hormone IAA. It does so by binding to the TIR1/AFB family of F-box proteins, which act as auxin receptors.[5][6] This binding event initiates a cascade that leads to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.[3][4]

At high concentrations, such as those used in herbicidal applications, the massive induction of auxin-responsive genes leads to uncontrolled and disorganized growth, ultimately resulting in plant death.

Key Molecular Interactions and Signaling Pathway

The auxin signaling pathway is a well-characterized example of signal-induced protein degradation. The key players in this pathway are:

-

TIR1/AFB Proteins: These are the F-box protein components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex that function as auxin receptors.[5][6][7]

-

Aux/IAA Proteins: These are transcriptional repressors that bind to and inhibit the activity of Auxin Response Factors (ARFs).[3][4][7]

-

Auxin Response Factors (ARFs): These are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes.[8]

The signaling cascade proceeds as follows:

-

Auxin Perception: In the presence of auxin (natural or synthetic like MCPA), the hormone binds to the TIR1/AFB protein. This binding is enhanced by the presence of an Aux/IAA protein, forming a stable co-receptor complex.[5][7][9]

-

SCF Complex Formation: The TIR1/AFB protein, now bound to auxin and an Aux/IAA, acts as a substrate recognition component of the SCF E3 ubiquitin ligase complex.[7]

-

Ubiquitination and Degradation: The SCFTIR1/AFB complex polyubiquitinates the Aux/IAA repressor protein, marking it for degradation by the 26S proteasome.[3][4][5]

-

ARF Activation: With the degradation of the Aux/IAA repressors, the ARF transcription factors are released from inhibition.[3][4]

-

Gene Expression: The now-active ARFs bind to AuxREs in the promoters of target genes, leading to their transcription.[8] This results in the physiological responses associated with auxin.

Caption: The core auxin signaling pathway initiated by this compound.

Quantitative Analysis of this compound Activity

The biological activity of synthetic auxins can be quantified through various assays. Below is a summary of representative quantitative data for phenoxy-carboxylate auxins, including MCPA.

Table 1: Relative Binding of Auxin Herbicides to TIR1/AFB Receptors

| Compound (50 µM) | Receptor | Relative Binding (% of IAA) |

| MCPA | AtTIR1 | ~20% |

| AtAFB5 | ~15% | |

| AtAFB2 | ~25% | |

| 2,4-D | AtTIR1 | ~30% |

| AtAFB5 | ~20% | |

| AtAFB2 | ~35% | |

| Mecoprop | AtTIR1 | ~60% |

| AtAFB5 | ~25% | |

| AtAFB2 | ~50% |

Data are illustrative and compiled from relative binding studies. Actual values can vary based on experimental conditions.[1][10]

Table 2: Kinetic Binding Data for Representative Auxins

| Ligand | Receptor | ka (M-1s-1) | kd (s-1) | KD (µM) |

| IAA | AtTIR1 | 1.2 x 104 | 1.5 x 10-3 | 0.13 |

| AtAFB5 | 2.5 x 104 | 2.0 x 10-2 | 0.80 | |

| 2,4-D | AtTIR1 | 8.0 x 103 | 2.0 x 10-3 | 0.25 |

| AtAFB5 | 1.5 x 104 | 3.0 x 10-2 | 2.0 |

Experimental Protocols for Studying Synthetic Auxin Action

In Vitro Auxin Receptor Binding Assay (Surface Plasmon Resonance)

This protocol describes a method for quantifying the binding of this compound to TIR1/AFB receptors in real-time.[11][12]

Materials:

-

Purified recombinant TIR1/AFB-ASK1 protein complexes.

-

Biotinylated peptides corresponding to the degron domain of an Aux/IAA protein (e.g., IAA7).[13]

-

SPR instrument (e.g., Biacore).

-

Sensor chips (e.g., streptavidin-coated).

-

This compound and other auxins.

-

Running buffer (e.g., HBS-EP).

Procedure:

-

Immobilize the biotinylated Aux/IAA degron peptide onto the streptavidin-coated sensor chip surface.

-

Prepare a series of dilutions of the TIR1/AFB-ASK1 complex in running buffer.

-

Prepare solutions of this compound and other test compounds in running buffer.

-

Inject the TIR1/AFB-ASK1 solution mixed with the auxin compound over the sensor chip surface.

-

Measure the association and dissociation rates of the complex.

-

Regenerate the sensor chip surface between injections.

-

Analyze the resulting sensorgrams to determine binding kinetics (ka, kd) and affinity (KD).

Caption: Experimental workflow for Surface Plasmon Resonance (SPR) auxin binding assay.

Transcriptional Response Assay (qRT-PCR)

This protocol measures the change in expression of auxin-responsive genes following treatment with this compound.[2]

Materials:

-

Plant seedlings (e.g., Arabidopsis thaliana).

-

This compound treatment solution.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR machine and reagents (e.g., SYBR Green).

-

Primers for target auxin-responsive genes (e.g., GH3, IAA genes) and a reference gene.

Procedure:

-

Grow seedlings under controlled conditions.

-

Treat seedlings with a range of concentrations of this compound or a mock control for a specified time (e.g., 1-3 hours).

-

Harvest tissue and immediately freeze in liquid nitrogen.

-

Extract total RNA from the tissue.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for target and reference genes.

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

Physiological Assay (Root Elongation Inhibition)

This is a classic bioassay to determine the physiological effect of auxins.[14][15]

Materials:

-

Plant seeds (e.g., Arabidopsis thaliana or cress).

-

Agar plates containing growth medium.

-

This compound stock solution.

Procedure:

-

Prepare agar plates with a serial dilution of this compound. Include a control plate with no synthetic auxin.

-

Sterilize and sow seeds on the plates.

-

Place plates vertically in a growth chamber with controlled light and temperature.

-

After a set period of growth (e.g., 5-7 days), photograph the plates.

-

Measure the primary root length of the seedlings for each concentration.

-

Plot root length against this compound concentration to determine the dose-response curve and calculate the IC50 value.

Caption: Logical flow from chemical stimulus to physiological effect.

Conclusion

This compound acts as a synthetic auxin by co-opting the plant's natural auxin signaling pathway. Its binding to the TIR1/AFB family of receptors triggers the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes. The in-depth understanding of this mechanism, supported by quantitative binding data and robust experimental protocols, is crucial for the development of new herbicidal compounds and for fundamental research into plant hormone biology. The techniques and data presented in this guide provide a solid foundation for researchers in this field.

References

- 1. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid Auxin-Induced Cell Expansion and Gene Expression: A Four-Decade-Old Question Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 6. pnas.org [pnas.org]

- 7. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Auxin action and cell elongation : a rational approach : a thesis presented in partial fulfillment of the requirements for the degree of Doctor of Philosophy in Plant Physiology at Massey University [mro.massey.ac.nz]

- 15. researchgate.net [researchgate.net]

Synthesis and Structural Analysis of MCPA-2-ethylhexyl: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and structural analysis of MCPA-2-ethylhexyl, a widely used herbicide. The document details the chemical synthesis process, including a step-by-step experimental protocol. Furthermore, it outlines the analytical techniques employed for the structural elucidation and characterization of the compound, supported by spectroscopic data and analysis. This guide is intended to serve as a valuable resource for professionals in the fields of chemistry, agriculture, and environmental science.

Synthesis of this compound

This compound, systematically named 2-ethylhexyl 2-(4-chloro-2-methylphenoxy)acetate, is synthesized via the Fischer esterification of 4-chloro-2-methylphenoxyacetic acid (MCPA) with 2-ethylhexanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid.

Synthesis Pathway

The synthesis involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to form the ester.

Experimental Protocol: Fischer Esterification

This protocol is based on the principles of Fischer esterification and kinetic studies of the reaction between MCPA and 2-ethylhexanol.[1][2]

Materials:

-

4-chloro-2-methylphenoxyacetic acid (MCPA)

-

2-ethylhexanol

-

Concentrated sulfuric acid (98%)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add 4-chloro-2-methylphenoxyacetic acid (MCPA) (1 equivalent), 2-ethylhexanol (1.5 equivalents), and toluene (as a solvent to facilitate azeotropic removal of water).

-

Slowly add concentrated sulfuric acid (0.05 equivalents) to the mixture while stirring.

-

Heat the reaction mixture to reflux (approximately 110-140°C) using a heating mantle.

-

Continuously remove the water formed during the reaction as an azeotrope with toluene using the Dean-Stark apparatus.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted MCPA.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to obtain pure this compound.

Structural Analysis

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Analytical Workflow

The following diagram illustrates the typical workflow for the structural analysis of the synthesized compound.

Spectroscopic Data

Table 1: Key Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₅ClO₃ | [3] |

| Molecular Weight | 312.83 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | |

| Mass Spectrometry (GC-MS) | ||

| Molecular Ion [M]⁺ | m/z 312 (and 314 due to ³⁷Cl isotope) | [3] |

| Major Fragments | m/z 200, 202, 141, 112 | [3] |

| ¹H NMR (Predicted) | ||

| Aromatic Protons | δ 6.8-7.2 ppm | |

| -OCH₂- (ester) | δ 4.1-4.2 ppm | |

| -OCH₂- (ether) | δ 4.6-4.7 ppm | |

| -CH- (ethylhexyl) | δ 1.6-1.7 ppm | |

| -CH₂- (ethylhexyl) | δ 1.2-1.5 ppm | |

| -CH₃ (ethylhexyl & aromatic) | δ 0.8-0.9 ppm, δ 2.2-2.3 ppm | |

| ¹³C NMR (Predicted) | ||

| C=O (ester) | δ 168-170 ppm | |

| Aromatic Carbons | δ 115-155 ppm | |

| -OCH₂- (ester) | δ 67-69 ppm | |

| -OCH₂- (ether) | δ 65-67 ppm | |

| Alkyl Carbons | δ 10-40 ppm | |

| Infrared (FT-IR, Predicted) | ||

| C=O stretch (ester) | ~1750 cm⁻¹ | |

| C-O stretch (ester & ether) | ~1250-1050 cm⁻¹ | |

| C-H stretch (aliphatic) | ~2960-2850 cm⁻¹ | |

| C-Cl stretch | ~800-600 cm⁻¹ |

Interpretation of Spectroscopic Data

-

Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak at m/z 312, corresponding to the molecular weight of the compound. The isotopic peak at m/z 314, with approximately one-third the intensity of the m/z 312 peak, confirms the presence of one chlorine atom. Key fragmentation patterns include the cleavage of the ester bond, leading to the formation of the 2-ethylhexyl cation (m/z 113) and the (4-chloro-2-methylphenoxy)acetyl radical, or the (4-chloro-2-methylphenoxy)acetyl cation (m/z 199/201). Further fragmentation of the phenoxyacetyl moiety can lead to the ion at m/z 141, corresponding to the chlorocresol fragment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the MCPA moiety, the methylene protons of the ester and ether linkages, and the various aliphatic protons of the 2-ethylhexyl group. The integration of these signals would correspond to the number of protons in each chemical environment.

-

¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the ester group in the downfield region (around 170 ppm). The aromatic carbons will appear in the range of 115-155 ppm, while the carbons of the 2-ethylhexyl group and the methylene carbons of the ether and ester linkages will resonate in the upfield region.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band around 1750 cm⁻¹ due to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester and ether linkages will appear in the fingerprint region between 1250 and 1050 cm⁻¹. The spectrum will also show characteristic C-H stretching bands for the aliphatic and aromatic moieties, as well as a C-Cl stretching vibration at lower wavenumbers.

Conclusion

The synthesis of this compound can be efficiently achieved through Fischer esterification of MCPA and 2-ethylhexanol. The structural integrity of the synthesized compound can be unequivocally confirmed by a combination of mass spectrometry, NMR spectroscopy, and infrared spectroscopy. This technical guide provides the essential protocols and data for the successful synthesis and characterization of this compound, serving as a valuable resource for researchers and professionals in related scientific disciplines.

References

Toxicological Profile of MCPA-2-ethylhexyl in Mammals: An In-depth Technical Guide

Executive Summary

MCPA-2-ethylhexyl is a phenoxy herbicide that rapidly hydrolyzes to its active form, 2-methyl-4-chlorophenoxyacetic acid (MCPA acid), upon absorption in mammals. The toxicological profile is therefore primarily reflective of MCPA acid. It exhibits moderate acute toxicity via oral, dermal, and inhalation routes. The primary target organs in subchronic and chronic studies are the liver and kidneys, with dogs showing higher sensitivity than rodents due to differences in renal excretion mechanisms. While the International Agency for Research on Cancer (IARC) classifies chlorophenoxy herbicides as "Possibly carcinogenic to humans" (Group 2B), comprehensive rodent bioassays have not demonstrated a carcinogenic potential for MCPA.[1][2] The compound is not considered mutagenic.[3] Reproductive and developmental effects have been observed, but typically at doses that also induce maternal toxicity.[3] This document provides a comprehensive overview of the available toxicological data, including quantitative endpoints, experimental methodologies, and mechanistic insights.

Introduction

This compound (CAS No: 29450-45-1) is the 2-ethylhexyl ester of MCPA, a selective, systemic phenoxy herbicide used for post-emergent control of broadleaf weeds in various agricultural and non-crop settings.[4][5] In mammals, ester forms of phenoxy herbicides are rapidly hydrolyzed to the parent acid. Consequently, the systemic toxicity of this compound is attributable to the resulting MCPA acid.[1] This guide focuses on the toxicological effects observed in mammalian species, providing researchers and drug development professionals with a detailed summary of its toxicokinetic and toxicodynamic properties.

Toxicokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration, MCPA is rapidly and quantitatively absorbed.[6] The ester, this compound, is quickly broken down to MCPA acid, which is the systemically available and herbicidally active chemical.[1][3]

The extent of metabolism for MCPA is generally low and consistent between rats and humans, with the parent compound accounting for approximately 50-67% of the dose in rats and around 40% in humans.[6] In contrast, dogs exhibit substantially higher metabolic conversion.[6] The major metabolite identified in both plants and animals is 2-methyl-4-chlorophenol.[3]

Elimination patterns show significant species-specific differences. In rats and humans, MCPA and its metabolites are rapidly eliminated, primarily through urine, with 65-70% of the dose excreted within 24 hours.[6] In dogs, however, excretion occurs via both urine and feces and is much slower, with only 20-30% of the dose eliminated in the first 24 hours.[6] This leads to a longer terminal half-life in dogs (approximately 47 hours) compared to rats and humans (15-17 hours).[6]

Caption: ADME Pathway of this compound.

Mechanism of Differential Toxicity

The observed difference in toxicity, particularly the higher sensitivity of dogs, is attributed to variations in renal excretion. In rats and humans, active transporters in the renal proximal tubules, specifically Organic Anion Transporters (OAT1/OAT3), efficiently secrete MCPA into the urine.[6] In dogs, this renal secretion process becomes saturated at lower doses (between 5 and 100 mg/kg bw), leading to significantly slower elimination, prolonged systemic exposure, and consequently, increased toxicity.[6][7]

Acute Toxicity

This compound is classified as harmful if swallowed, inhaled, or in contact with skin.[1][8] Symptoms of acute overexposure in humans can include slurred speech, muscle twitching and spasms, nausea, vomiting, and decreased blood pressure.[1] It is considered a skin sensitizer but not a significant skin or eye irritant.[3]

Table 1: Acute Toxicity of this compound

| Study Type | Species | Route | Value | Reference |

|---|---|---|---|---|

| LD₅₀ | Rat | Oral | 1793 mg/kg | [1] |

| LD₅₀ | Rabbit | Dermal | >2,000 mg/kg | [1] |

| LC₅₀ (4-hr) | Rat | Inhalation | >4.5 mg/m³ |[1] |

Subchronic and Chronic Toxicity

The primary target organs identified in repeated-dose studies are the kidneys and liver. Dogs are consistently the most sensitive species.

Table 2: Summary of Subchronic and Chronic Toxicity Studies

| Species | Duration | Doses | NOAEL | LOAEL | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Rat | 13 Weeks | 0, 25, 50, 100 mg/kg/day | - | 25 mg/kg/day | Cytopathological changes in liver and kidneys (hyperplasia, nephritis). | [9] |

| Rat | 2 Years | 0, 20, 80, 320 ppm (in feed) | 20 ppm | 80 ppm | Elevated triglycerides and SGPT; nephrotoxicity at the highest dose. | [2] |

| Dog | 13 Weeks | 0, 25, 50, 75 mg/kg/day | - | 25 mg/kg/day | Hematological changes; histopathological evidence of bone marrow, liver, and kidney damage. | [9] |

| Dog | 90 Days | 0, 1, 5, 15 mg/kg/day | 1 mg/kg/day | 5 mg/kg/day | Increased ALT and urea; inflammatory liver lesions; moderate kidney damage; decreased testes weight. |

| Mouse | 2 Years | 0, 20, 100, 500 ppm (in feed) | 100 ppm | 500 ppm | Kidney weight changes and minor renal histopathology. |[2] |

Carcinogenicity and Genotoxicity

Carcinogenicity

Genotoxicity

MCPA is not considered mutagenic, and the weight of evidence from a battery of genotoxicity tests does not support a genotoxic mode of action for its toxicity.[3][11]

Table 3: Carcinogenicity and Genotoxicity Summary

| Endpoint | Assay Type / Agency | Result / Classification | Reference |

|---|---|---|---|

| Carcinogenicity | 2-Year Rat Bioassay | No oncogenic potential observed. | [2] |

| Carcinogenicity | 2-Year Mouse Bioassay | No oncogenic potential observed. | [2] |

| Carcinogenicity | IARC Classification | Group 2B: Possibly carcinogenic to humans. | [1][10] |

| Carcinogenicity | U.S. EPA Classification | Not Likely to be Carcinogenic to Humans. | [3][12] |

| Mutagenicity | Various Assays | Not considered mutagenic. |[3] |

Reproductive and Developmental Toxicity

Reproductive and developmental effects have been reported for MCPA, though often at dose levels that also produced maternal toxicity.[3] In a mouse developmental study, reduced fetal weights and delayed skeletal ossification were noted at 100 mg/kg/day.[9] Single-dose developmental studies with the this compound ester raised some concern over potential developmental neurotoxicity, leading to the application of an additional safety factor in some acute risk assessments.[3]

Table 4: Reproductive and Developmental Toxicity of MCPA

| Study Type | Species | NOAEL | LOAEL | Key Findings | Reference |

|---|---|---|---|---|---|

| Reproductive | Rat | 150 mg/kg/day | - | Effects seen at maternally toxic doses. | [3] |

| Developmental | Rat | 50 mg/kg/day | - | Effects seen at maternally toxic doses. | [3] |

| Developmental | Mouse | 25 mg/kg/day | 100 mg/kg/day | Reduced fetal weight, delayed skeletal ossification. |[9] |

Mechanistic Toxicology

Herbicide Mode of Action

MCPA acts as a synthetic auxin, mimicking the action of natural plant growth hormones. This leads to uncontrolled and unsustainable growth in susceptible broadleaf plants, ultimately causing their death.[5]

Mammalian Mechanisms of Toxicity

The primary driver of severe toxicity and inter-species variability is the saturation of renal OAT transporters, as detailed in Section 3.2.[6] At the cellular level, in vitro studies using a human breast cancer cell line (MCF-7) have suggested that MCPA can induce oxidative stress. This involves the generation of reactive oxygen species (ROS), leading to subsequent lipid and protein oxidation, which may contribute to cellular damage.[13]

Caption: Proposed Oxidative Stress Pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. Below is a representative workflow for a subchronic oral toxicity study and the methodology for a key chronic study on MCPA.

Caption: General Workflow for a 90-Day Rodent Toxicity Study.

Protocol Example: 2-Year Chronic/Oncogenicity Study in Rats[2]

-

Test Substance: 4-chloro-2-methylphenoxyacetic acid (MCPA).

-

Species: Wistar rats.

-

Administration: Dietary, for 2 years.

-

Dose Groups: Target dietary concentrations of 0 (control), 20, 80, and 320 ppm.

-

Animals per Group: (Specific numbers not detailed in the abstract, but typically 50/sex/group for OECD guidelines).

-

Observations:

-

Clinical: Daily checks for mortality and morbidity.

-

Body Weight and Food Consumption: Measured regularly.

-

Clinical Pathology: Blood samples collected at scheduled intervals for hematology and serum chemistry analysis (e.g., triglycerides, serum glutamic transaminase).

-

Pathology: At termination, all animals underwent a full necropsy. Organ weights (e.g., kidney) were recorded. A comprehensive set of tissues from all animals was preserved and processed for microscopic histopathological examination.

-

-

Endpoints: Evaluation of chronic toxicity (target organ effects, NOEL) and oncogenic potential (incidence of tumors).

Conclusion

The toxicological profile of this compound in mammals is well-characterized and is driven by its hydrolysis to MCPA acid. It has moderate acute toxicity. The primary concerns from repeated exposure relate to kidney and liver toxicity, with dogs being a particularly sensitive species due to slower renal clearance. While some epidemiological data have raised questions about carcinogenicity, robust long-term animal studies have not shown an oncogenic effect. It is not genotoxic. The established NOAELs and LOAELs from these comprehensive studies form the basis for human health risk assessments for this widely used herbicide.

References

- 1. adama.com [adama.com]

- 2. Chronic dietary toxicity and oncogenicity evaluation of MCPA (4-chloro-2-methylphenoxyacetic acid) in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 4. MCPA-etexyl [sitem.herts.ac.uk]

- 5. MCPA - Wikipedia [en.wikipedia.org]

- 6. The chlorophenoxy herbicide MCPA: a mechanistic basis for the observed differences in toxicological profile in humans and rats versus dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound | C17H25ClO3 | CID 93128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. npic.orst.edu [npic.orst.edu]

- 13. deswater.com [deswater.com]

An In-depth Technical Guide on the Environmental Fate and Degradation of MCPA-2-ethylhexyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCPA-2-ethylhexyl (2-ethylhexyl (4-chloro-2-methylphenoxy)acetate) is a widely used phenoxy herbicide for the post-emergence control of broadleaf weeds in various agricultural and non-crop settings. As with any pesticide, understanding its environmental fate and degradation is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the transformation of this compound in the environment, focusing on its hydrolysis, photolysis, and biodegradation in soil and aquatic systems. The information presented is intended to support researchers, scientists, and professionals in the fields of environmental science and drug development in their understanding of the environmental behavior of this compound.

Core Degradation Pathways

The environmental degradation of this compound is a multi-step process initiated by the rapid hydrolysis of the ester to its herbicidally active form, MCPA acid (4-chloro-2-methylphenoxyacetic acid). The subsequent degradation of MCPA acid is primarily driven by microbial activity in the soil, with photolysis playing a secondary role.

Hydrolysis of this compound

The initial and most critical step in the environmental degradation of this compound is the cleavage of the ester bond, yielding MCPA acid and 2-ethylhexanol. This hydrolysis reaction can be both chemical and biological in nature.

Chemical Hydrolysis: Chemical hydrolysis is dependent on the pH of the surrounding medium. Studies have shown that the hydrolysis of this compound to MCPA acid is significantly faster under alkaline conditions. For instance, in sterile aqueous buffer solutions, the half-life for this transformation is less than 117 hours at pH 9, while no significant hydrolysis is observed at pH 5 and 7 over a similar period.

Biological Hydrolysis: In soil and water systems, microbial enzymes play a significant role in accelerating the hydrolysis of this compound. In soil-water systems at pH values of 5.6 and 6.8, the degradation of this compound to MCPA acid occurs with a half-life of less than 12 hours. This rapid conversion indicates that in most environmental compartments, the ester form is transient, and the environmental fate is predominantly that of the resulting MCPA acid[1].

Degradation of MCPA Acid

Once formed, MCPA acid is the primary compound of concern regarding environmental persistence and ecotoxicity. Its degradation proceeds through two main pathways: microbial degradation and photolysis.

Microbial Degradation: The primary mechanism for the dissipation of MCPA acid from the environment is microbial degradation. A diverse range of soil microorganisms can utilize MCPA as a carbon source. The degradation rate is influenced by soil type, organic matter content, moisture, temperature, and pH.

Under aerobic conditions, the degradation of MCPA acid is relatively rapid. The initial step in the aerobic pathway involves the cleavage of the ether linkage by a dioxygenase enzyme, leading to the formation of 4-chloro-2-methylphenol (4-C-2-MP) as the major initial metabolite. Further microbial action can lead to the formation of other intermediates such as 4-chloro-o-cresol and 3-methyl-5-chlorocatechol . These phenolic compounds are then subject to ring cleavage and further degradation, ultimately leading to mineralization to carbon dioxide, water, and chloride ions.

In the absence of oxygen (anaerobic conditions), the degradation of MCPA acid is significantly slower.

Photolysis: MCPA acid can undergo photodegradation in the presence of sunlight, particularly in aqueous environments. The photolytic half-life of MCPA in aqueous solutions exposed to sunlight can range from 20 to 24 days. The major photolysis product of MCPA acid is also 4-chloro-2-methylphenol . Other minor photoproducts that have been identified include o-cresol and 4-chloro-2-formylphenol.

Quantitative Data on Degradation

The rate of degradation of this compound and its primary metabolite, MCPA acid, is typically expressed in terms of half-life (DT50), which is the time required for 50% of the compound to dissipate. These values can vary significantly depending on the environmental conditions.

| Compound | Matrix | Condition | Half-life (DT50) | Reference(s) |

| This compound | Sterile Buffer | pH 9 | < 117 hours | |

| This compound | Sterile Buffer | pH 5, 7 | No significant hydrolysis | |

| This compound | Soil-Water | pH 5.6, 6.8 | < 12 hours | [1] |

| MCPA Acid | Soil | Aerobic | 1.6 - 16 days | [2] |

| MCPA Acid | Aqueous Solution | Photolysis (Sunlight) | 20 - 24 days |

Experimental Protocols

Standardized methodologies are employed to study the environmental fate and degradation of pesticides. The following sections outline the general principles of the experimental protocols for hydrolysis and soil degradation studies, based on OECD guidelines.

Hydrolysis Study (based on OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound as a function of pH.

Methodology:

-

Test System: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance Application: A solution of this compound (radiolabeled or non-labeled) is added to the buffer solutions at a known concentration.

-

Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Aliquots of the test solutions are collected at various time intervals.

-

Analysis: The concentrations of this compound and the primary hydrolysis product, MCPA acid, are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The rate of hydrolysis and the half-life (DT50) are calculated for each pH value.

Aerobic Soil Degradation Study (based on OECD Guideline 307)

Objective: To determine the rate and route of degradation of this compound in soil under aerobic conditions.

Methodology:

-

Soil Selection: Representative agricultural soils are collected and characterized for properties such as texture, organic carbon content, pH, and microbial biomass.

-

Test Substance Application: Radiolabeled ([¹⁴C]) this compound is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation: The treated soil samples are incubated in the dark in a controlled environment (e.g., 20°C) with continuous aeration to maintain aerobic conditions. The moisture content of the soil is maintained at a specific level (e.g., 40-60% of maximum water holding capacity).

-

Trapping of Volatiles: The effluent air from the incubation system is passed through traps containing solutions to capture any evolved ¹⁴CO₂ and other volatile organic compounds.

-

Sampling: Soil samples are collected at various time intervals throughout the incubation period.

-

Extraction and Analysis:

-

Soil samples are extracted with appropriate solvents to separate the parent compound and its degradation products.

-

The extracts are analyzed using techniques such as HPLC with radiometric detection or LC-MS/MS to identify and quantify this compound, MCPA acid, and other metabolites.

-

The amount of non-extractable (bound) residues is determined by combusting the extracted soil and measuring the remaining ¹⁴C.

-

The radioactivity in the volatile traps is measured to determine the extent of mineralization.

-

-

Data Analysis: The rates of degradation of the parent compound and the formation and decline of major metabolites are calculated. The distribution of radioactivity between extractable residues, non-extractable residues, and mineralized ¹⁴CO₂ is determined over time to establish a mass balance.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways and a typical experimental workflow for a soil degradation study.

Figure 1: Degradation pathway of this compound.

References

MCPA-2-ethylhexyl CAS number and molecular formula

An In-depth Technical Guide to MCPA-2-ethylhexyl

This technical guide provides a comprehensive overview of this compound, including its chemical properties, analytical methodologies, and biological interactions. The information is intended for researchers, scientists, and professionals involved in drug development and environmental science.

Chemical and Physical Properties

This compound is the 2-ethylhexyl ester of MCPA (2-methyl-4-chlorophenoxyacetic acid), a widely used phenoxy herbicide. The ester form is readily hydrolyzed to the active acid form, MCPA, in the environment and in organisms.[1][2]

| Property | Value | Reference |

| CAS Number | 29450-45-1 | [3] |

| Molecular Formula | C₁₇H₂₅ClO₃ | [3] |

| Molecular Weight | 312.83 g/mol | [3] |

| IUPAC Name | 2-ethylhexyl 2-(4-chloro-2-methylphenoxy)acetate | [4] |

| Synonyms | MCPA-etexyl, 2-Ethylhexyl ((4-chloro-o-tolyl)oxy)acetate | [3][4] |

| Melting Point | < -20 °C | |

| Boiling Point | > 214.5 °C | |

| Flash Point | > 133.3 - < 138.7 °C (closed cup) | |

| LogP (octanol-water) | 5.9 | [3] |

| Appearance | Information not available | |

| Solubility | Information not available |

Analytical Methodologies

The determination of this compound and its active metabolite, MCPA, in various environmental and biological matrices is crucial for monitoring and research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be utilized for the analysis of this compound.[5]

-

Principle: The method separates the analyte based on its hydrophobic interactions with the stationary phase.

-

Sample Preparation:

-

Water Samples: Acidify the sample and perform solid-phase extraction (SPE) using a C18 cartridge for cleanup and concentration.[6]

-

Soil Samples: Extract with an acidic organic solvent, followed by a cleanup step using SPE.[7]

-

Tissue Samples: Homogenize the tissue in an organic solvent, followed by filtration and protein precipitation.

-

-

Instrumentation:

-

Column: A reverse-phase column, such as Newcrom R1 or a standard C18 column, is suitable.[5]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility) is typically used.[5]

-

Detection: A Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used for detection and quantification.[7]

-

-

Typical Parameters:

-

The retention time can be controlled by adjusting the acetonitrile concentration, buffer pH, and buffer concentration.[8]

-

Gas Chromatography (GC)

GC, often coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of this compound.

-

Principle: The analyte is volatilized and separated based on its boiling point and interaction with the stationary phase in a capillary column.

-

Sample Preparation:

-

Similar extraction procedures as for HPLC are used.

-

Derivatization to a more volatile form may be necessary for the analysis of the parent acid, MCPA.

-

-

Instrumentation:

-

Column: A capillary column suitable for pesticide analysis.

-

Detector: A Mass Selective Detector (MSD) is commonly used for its high selectivity and sensitivity.

-

-

Validation: The method should be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).[7]

Biological Activity and Metabolism

Mechanism of Action

This compound itself is not herbicidally active. It is rapidly hydrolyzed to MCPA, which acts as a synthetic auxin.[1][9] Auxins are plant hormones that regulate growth. At the high concentrations achieved after herbicide application, MCPA disrupts normal plant growth processes.[9] It causes uncontrolled cell division and elongation, leading to stem twisting, leaf malformation, and eventual death of susceptible broadleaf plants.[9]

Caption: Mode of action of MCPA as a synthetic auxin.

Metabolism and Degradation

In mammals, this compound is rapidly converted to MCPA.[10][11] MCPA is not extensively metabolized and is primarily excreted in the urine.[10][11] Minor metabolites include an oxidation product, 4-chloro-2-hydroxymethylphenoxyacetic acid (HMCPA), and a glycine conjugate.[10][11]

In the environment, this compound is hydrolyzed to MCPA.[1] MCPA is then degraded by soil microorganisms.[9] The major metabolite of microbial degradation is 4-chloro-2-methylphenol (MCP).[1]

Caption: Metabolic and environmental degradation pathways of this compound.

References

- 1. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. This compound | C17H25ClO3 | CID 93128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. MCPA-etexyl [sitem.herts.ac.uk]

- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. scispace.com [scispace.com]

- 7. Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. helixchrom.com [helixchrom.com]

- 9. MCPA - Wikipedia [en.wikipedia.org]

- 10. Absorption, distribution, metabolism and excretion of 4-chloro-2-methylphenoxyacetic acid (MCPA) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of MCPA-2-Ethylhexyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to MCPA-2-Ethylhexyl

This compound is the 2-ethylhexyl ester form of MCPA (2-methyl-4-chlorophenoxyacetic acid). As an ester, its physicochemical properties, particularly its solubility, differ significantly from its parent acid. Esterification increases the lipophilicity of the molecule, generally leading to lower water solubility and higher solubility in nonpolar organic solvents.[1] Understanding its solubility is critical for developing stable formulations, predicting its environmental fate and transport, and designing effective analytical extraction procedures.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a variety of organic solvents is limited in publicly accessible scientific literature. However, the available data and qualitative descriptions indicate a high affinity for organic media.

Table 1: Quantitative Solubility of this compound in Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Citation |

| n-Heptane | 20 | 1000 | [2] |

| Acetone | Not Available | Data Not Available | - |

| Dichloromethane | Not Available | Data Not Available | - |

| Ethanol | Not Available | Data Not Available | - |

| Ethyl Acetate | Not Available | Data Not Available | - |

| Methanol | Not Available | Data Not Available | - |

| Toluene | Not Available | Data Not Available | - |

Note: The high solubility in n-heptane suggests that this compound is likely miscible or at least highly soluble in many common nonpolar and moderately polar organic solvents.

General literature states that chlorophenoxy acid esters are soluble in organic solvents and oils.[1] They are often formulated as emulsifiable concentrates (EC), which involves dissolving the active ingredient in an organic solvent with an emulsifying agent.[3]

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, a standardized experimental protocol for determining the solubility of this compound in various organic solvents is provided below. This method is adapted from the principles of the OECD Guideline 105 ("Water Solubility") and the EPA OPPTS 830.7840 guideline, using the shake-flask method, which is suitable for substances with solubilities above 0.01 g/L.

Principle

An excess amount of this compound is equilibrated with a specific organic solvent at a constant temperature. The concentration of this compound in the resulting saturated solution is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Materials and Equipment

-

Analyte: this compound, analytical standard grade (>99% purity)

-

Solvents: HPLC or analytical grade organic solvents of interest (e.g., acetone, methanol, ethanol, dichloromethane, toluene, ethyl acetate)

-

Apparatus:

-

Constant temperature water bath or incubator with shaker

-

Glass flasks with airtight stoppers (e.g., 50 mL volumetric flasks)

-

Analytical balance (± 0.1 mg accuracy)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric glassware

-

High-Performance Liquid Chromatograph with UV detector (HPLC-UV) or Gas Chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS).

-

Preliminary Test

A preliminary test is recommended to estimate the approximate solubility and determine the necessary equilibration time.

-

Add an excess of this compound (e.g., 500 mg) to a flask containing a known volume of the organic solvent (e.g., 10 mL).

-

Agitate the flask at a constant temperature (e.g., 25 °C).

-

At various time intervals (e.g., 1, 4, 8, 24, and 48 hours), withdraw a small aliquot of the supernatant, filter it, and analyze its concentration.

-

Equilibrium is considered reached when consecutive measurements show no significant change in concentration (e.g., <5% difference).

Definitive Test (Shake-Flask Method)

-

Preparation: Add an amount of this compound in excess of its estimated solubility to three separate flasks for each solvent. Add a precise volume of the organic solvent to each flask.

-

Equilibration: Seal the flasks and place them in a shaker bath set to a constant temperature (e.g., 25 ± 0.5 °C). Agitate the flasks for a duration determined by the preliminary test (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, stop the agitation and allow the flasks to stand undisturbed in the constant temperature bath for at least 24 hours to allow for the sedimentation of undissolved material.

-

Filtration: Carefully withdraw a sample from the clear supernatant of each flask using a syringe. Attach a syringe filter to remove any suspended microparticles and discard the first portion of the filtrate to avoid adsorption effects. Collect the subsequent filtrate in a clean vial.

-

Dilution: If necessary, accurately dilute the filtered samples with the same organic solvent to bring the concentration within the calibration range of the analytical instrument.

-

Quantification: Analyze the samples using a pre-validated analytical method (e.g., HPLC-UV or GC-MS) to determine the concentration of this compound.

Analytical Method (Example: HPLC-UV)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: ~230 nm or ~280 nm

-

Calibration: Prepare a series of standard solutions of this compound in the solvent of interest and generate a calibration curve.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound in organic solvents.

Conclusion

This compound is characterized by its high solubility in nonpolar organic solvents like n-heptane, a property consistent with its chemical nature as a lipophilic ester. While a comprehensive dataset of its solubility in various organic solvents is not currently available, the detailed experimental protocol provided in this guide offers a robust framework for researchers to generate this critical data. The application of standardized methodologies, such as the shake-flask method coupled with precise analytical quantification, will ensure the generation of reliable and reproducible solubility values, aiding in formulation, environmental risk assessment, and academic research.

References

discovery and history of phenoxy herbicides like MCPA

An In-depth Technical Guide to the Discovery and History of Phenoxy Herbicides

Abstract

Phenoxy herbicides were among the first selective organic herbicides developed, revolutionizing agriculture by enabling the effective control of broadleaf weeds in cereal crops. This guide provides a comprehensive technical overview of the discovery and history of these compounds, with a specific focus on MCPA (2-methyl-4-chlorophenoxyacetic acid). It details the parallel, independent discoveries made during the 1940s in the United Kingdom and the United States, the chemical synthesis, and the mode of action as a synthetic auxin. This document includes quantitative data on physicochemical properties, efficacy, and environmental fate, alongside foundational experimental protocols and diagrams of key chemical and biological pathways.

The Dawn of a New Era in Weed Control: Discovery and History

The development of phenoxy herbicides marked a pivotal moment in agricultural science. It stemmed from foundational research into plant growth hormones, specifically auxins.

Early Research into Plant Growth Regulators

In 1936, research began at Imperial Chemical Industries' (ICI) Jealott's Hill research center in the UK to investigate the effects of auxins on plant growth.[1] The goal was to find a method to eliminate weeds without harming cereal crops like wheat and oats.[1] William Templeman, a researcher at ICI, discovered that indole-3-acetic acid (IAA), a naturally occurring auxin, could halt plant growth when applied at high concentrations. In 1940, he published his findings that IAA could selectively kill broadleaf plants within a cereal field.[1]

The Wartime Discovery of Herbicidal Activity

The discovery of the first synthetic, hormone-mimicking herbicides—2,4-D, 2,4,5-T, and MCPA—is a notable instance of multiple independent discoveries.[2] This research occurred during World War II, and due to wartime secrecy, the usual scientific publication and patenting processes were not followed, leading to some initial confusion about the exact timeline and origin of the discoveries.[1][2]

Four groups worked independently and in parallel in the UK and the USA.[1][2]

-

Imperial Chemical Industries (ICI) in the UK: Led by William G. Templeman, this group was actively searching for compounds with greater selective activity than IAA.[1] They synthesized MCPA and 2,4-D, and by the end of 1941, recognized MCPA as one of the most promising compounds.[1] ICI filed a patent application in the UK for both MCPA and 2,4-D on April 7, 1941, though it was restricted from public knowledge until after the war.[1][2]

-

Rothamsted Research in the UK: A team including Philip S. Nutman also conducted independent research that contributed to the discovery.[1][2]

-

American Chemical Paint Company in the USA: Franklin D. Jones and his associates were another key group that independently discovered the herbicidal properties of these compounds.[1][2]

-

University of Chicago and USDA in the USA: A collaboration between Ezra Kraus, John W. Mitchell, and their associates also led to the same discovery.[1][2]

The first open scientific literature on MCPA was published by Slade, Templeman, and Sexton in 1945.[1]

Commercialization and Agricultural Impact

ICI made the strategic decision to commercialize MCPA over 2,4-D, partly due to their ready access to the precursor 2-methyl-4-chlorophenol.[1] Following extensive field trials, MCPA was first made available to UK farmers in 1946 as a 1% dust formulation under trade names like 'Methoxone'.[1][3] The introduction of phenoxy herbicides like MCPA and 2,4-D initiated a revolution in agriculture, providing the first effective means of selective chemical weed control and significantly boosting crop yields.[2]

MCPA: Synthesis and Physicochemical Properties

Chemical Synthesis

The synthesis of MCPA, first reported in 1945-1946, is a straightforward substitution reaction.[4] It involves reacting 2-methyl-4-chlorophenol with chloroacetic acid in the presence of a dilute base.[1][4] The availability of o-cresol from coal tar in the UK was a key factor in the commercial production of MCPA there, whereas the availability of synthetic phenol in the USA favored the production of 2,4-D.

Physicochemical Data

MCPA is a white to light brown solid whose properties dictate its environmental behavior.[1][3] It is typically formulated as a salt (e.g., dimethylamine) or an ester to improve its solubility and application characteristics.[4][5]

Table 1: Physicochemical Properties of MCPA (Acid Form)

| Property | Value | References |

|---|---|---|

| Chemical Formula | C₉H₉ClO₃ | [1][3] |

| Molar Mass | 200.62 g·mol⁻¹ | [1][3] |

| Appearance | White to light brown solid | [1][3] |

| Melting Point | 114 to 118 °C | [1][3] |

| Solubility in Water | 825 mg/L (at 23-25 °C) | [1][3] |

| Density | 1.18-1.21 g/cm³ | [1] |

| Vapour Pressure | 4 x 10⁻⁴ Pa (at 32 °C) | [5] |

| Octanol-Water Partition Coefficient (log Kow) | 2.75 (pH 1), 0.59 (pH 7) |[5] |

Mechanism of Action: A Synthetic Auxin

Mimicking Indole-3-Acetic Acid (IAA)

MCPA is a synthetic auxin that mimics the action of the natural plant growth hormone IAA.[1][6][7] In susceptible plants (primarily dicotyledons or broadleaf weeds), MCPA induces a state of uncontrolled, unsustainable growth.[1][3] It is absorbed through the leaves and roots and translocated to the meristematic tissues, which are the regions of active growth.[1][5][8] The herbicide overwhelms the plant's natural hormonal balance, leading to a cascade of effects including epinasty (stem curl-over), leaf withering, tissue deformation, and ultimately, plant death.[1][3]

Signaling Pathway

The auxin signaling pathway is complex, but at its core, auxins like IAA (and synthetic mimics like MCPA) bind to receptor proteins (such as TIR1/AFB). This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes, which drive processes like cell elongation and division. MCPA hijacks this system, causing constitutive activation and leading to uncontrolled growth.

Selective Toxicity

The selectivity of phenoxy herbicides is their most crucial agricultural feature. They are highly effective against broadleaf (dicot) weeds while leaving monocot crops like wheat, barley, and corn relatively unharmed.[1][6][9] This selectivity is attributed to differences in translocation, metabolism, and anatomical structure between monocots and dicots, which prevent the herbicide from accumulating to lethal concentrations in the crop plants.

Foundational Experimental Protocols

While detailed protocols from the 1940s are not available in modern formats, the principles of the key experiments can be outlined based on historical descriptions.

Synthesis of MCPA (Historical Method)

This protocol is a generalized representation based on the descriptions of the original synthesis.[1][4]

-

Reactant Preparation: An aqueous solution of a base (e.g., sodium hydroxide) is prepared.

-

Phenol Dissolution: 2-methyl-4-chlorophenol is dissolved in the basic solution to form the corresponding phenoxide salt.

-

Reaction: An aqueous solution of chloroacetic acid is added to the phenoxide solution. The mixture is heated and stirred for several hours to facilitate the nucleophilic substitution reaction.

-

Acidification: After the reaction is complete, the mixture is cooled and acidified (e.g., with hydrochloric acid) to precipitate the MCPA free acid.

-

Purification: The crude MCPA precipitate is collected by filtration, washed, and then purified, typically by recrystallization from a suitable solvent like benzene.[10]

Early Efficacy Trials (Generalized Field Protocol)

Early field trials were essential for establishing MCPA's utility.

-

Plot Design: Test plots are established in a field with a consistent population of both a cereal crop (e.g., wheat) and various broadleaf weeds. Control plots (no treatment) are included.

-

Herbicide Formulation: MCPA is formulated for application. The earliest commercial formulation was a 1% dust.[1] Later formulations included aqueous solutions of MCPA salts or esters.

-

Application: The herbicide is applied post-emergence to the crop and weeds at various rates (e.g., pounds per acre).[11] Application is typically done using a sprayer calibrated to deliver a uniform dose.

-

Evaluation: At set intervals post-application, the plots are visually assessed. Data collected includes:

-

Phytotoxicity to Weeds: Observations of epinasty, chlorosis, necrosis, and eventual death of target weed species.

-

Crop Tolerance: Assessment of any adverse effects on the cereal crop, such as stunting, discoloration, or yield reduction.

-

Weed Control Efficacy: Quantitative assessment by counting the number of surviving weeds per unit area or by measuring the weed biomass reduction compared to the control plot.[12]

-

Analytical Method for Residue Detection (Modern GC-ECD Protocol)

Modern analysis of phenoxy herbicide residues relies on sensitive chromatographic techniques. This is a simplified protocol based on standard EPA methods.[13][14]

-

Sample Extraction: A water or soil sample is acidified to a low pH to ensure the phenoxy herbicides are in their acidic, non-ionized form. The sample is then extracted with an organic solvent (e.g., methylene chloride).

-

Derivatization: Because the phenoxy acids themselves are not volatile enough for gas chromatography (GC), their carboxylic acid group must be derivatized. This is commonly done by reacting the extract with a methylating agent (e.g., diazomethane or BF₃-methanol) to convert the acids into their more volatile methyl esters.

-

Cleanup: The derivatized extract may be "cleaned up" using techniques like solid-phase extraction (SPE) or column chromatography to remove interfering co-extracted compounds.

-

GC Analysis: The cleaned, derivatized sample is injected into a gas chromatograph equipped with a capillary column and an electron capture detector (ECD), which is highly sensitive to the halogen atoms (chlorine) on the MCPA molecule.

-

Quantification: The concentration of MCPA is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from known standards. Confirmation is often performed using a second GC column of different polarity or by GC-Mass Spectrometry (GC/MS).[14]

Efficacy and Application Data

MCPA is effective against a wide range of annual and perennial broadleaf weeds, including thistles, docks, and dandelions.[4][6] Application rates vary depending on the target weed, crop, and environmental conditions, but are typically low.[11]

Table 2: Quantitative Efficacy of MCPA on Various Weed Species

| Weed Species | Herbicide/Mixture | Application Rate (g a.i./ha) | Weed Control Efficacy (%) | Reference |

|---|---|---|---|---|

| Fumitory (Fumaria officinalis) | 2,4-D + MCPA | 975 | ~100 | [15] |

| Field Bindweed (Convolvulus arvensis) | 2,4-D + MCPA | 975 | 96.2 | [15] |

| Hoary Cress (Cardaria draba) | 2,4-D + MCPA | 1300 | 75.1 | [15] |

| Mixed Broadleaf Weeds (Biomass Reduction) | MCPA alone | Recommended Dose | 65 | [12] |

| Mixed Broadleaf Weeds (Biomass Reduction) | MCPA/fluroxypyr | Recommended Dose | 85 | [12] |

| Melilotus officinalis | Florasulam + MCPA | 800 | 91 | [16] |

| Centaurea iberica | Florasulam + MCPA | 800 | 95 |[16] |

Environmental Fate and Biodegradation

Persistence and Mobility

MCPA is relatively mobile in soil and does not adsorb strongly to soil particles.[1] Its persistence is dependent on environmental conditions. The typical half-life (DT50) of MCPA in soil is around 24 days but can range from 7 to 60 days depending on factors like temperature, moisture, and microbial activity.[1][10] Due to its high water solubility and poor adsorption, it is susceptible to transport into surface and groundwater.[10]

Table 3: Environmental Fate Parameters of MCPA

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Soil Half-Life (DT50) | 24 days (typical) | Time for 50% of the compound to degrade. Varies with conditions. | [1] |

| Freundlich Adsorption Coefficient (Kf) | 0.94 | Indicates low adsorption to soil particles. | [1] |

| Organic Carbon-Water Partition Coefficient (Koc) | 22 - 126 mL/g | Indicates high to very high mobility in soil. |[5] |

Biodegradation Pathway

The primary mechanism for MCPA degradation in soil is microbial biodegradation.[1] A key enzymatic pathway involves an α-ketoglutarate-dependent dioxygenase, often encoded by the tfdA gene in soil microorganisms.[1] The two main degradation routes are cleavage of the ether linkage to yield 4-chloro-2-methylphenol (MCP) and hydroxylation of the methyl group.[1]

Conclusion

The discovery of phenoxy herbicides, including MCPA, was a landmark achievement of 20th-century agricultural chemistry. Born from wartime research into plant growth regulators, these compounds provided the first truly selective and effective chemical tools for managing broadleaf weeds, thereby securing crop yields and transforming agricultural productivity. MCPA's mechanism as a synthetic auxin, its straightforward synthesis, and its specific spectrum of activity have ensured its place in agriculture for over 75 years. Ongoing research continues to explore its environmental fate, refine its application, and manage weed resistance, ensuring that this historic herbicide remains a relevant tool for modern challenges.

References

- 1. MCPA - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. deq.mt.gov [deq.mt.gov]

- 5. fao.org [fao.org]

- 6. How MCPA Enhances Weed Control in Modern Agriculture [jindunchemical.com]

- 7. chemicalwarehouse.com [chemicalwarehouse.com]

- 8. researchgate.net [researchgate.net]

- 9. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 10. sourcetotap.eu [sourcetotap.eu]

- 11. The Phenoxy Herbicides: CAST | Weed Science | Cambridge Core [cambridge.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. epa.gov [epa.gov]

- 15. sid.ir [sid.ir]

- 16. The Effect of Pre-Mixed Herbicides of MCPA+ Florasulam on Weed Control of Broadleaf and Wheat (Triticum aestivum) Yield in Fields of Fars Province [ejcp.gau.ac.ir]

Ecotoxicity of MCPA-2-Ethylhexyl in Aquatic Environments: A Technical Guide

An in-depth analysis of the environmental impact of MCPA-2-ethylhexyl on aquatic ecosystems, detailing its toxicity to various organisms and the standardized methodologies for its assessment.

Introduction